![molecular formula C10H10N2O4 B1274668 4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid CAS No. 878437-17-3](/img/structure/B1274668.png)
4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid
Descripción general
Descripción
4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid is a heterocyclic compound that features a furan ring fused with an oxadiazole ring and a butyric acid side chain
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid typically involves the cyclization of furan-2-carboxylic acid hydrazide with appropriate reagents to form the oxadiazole ringThe reaction conditions often include the use of catalysts and solvents such as ethanol or toluene under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance yield and efficiency. The use of microwave-assisted synthesis has also been explored to reduce reaction times and improve product purity .
Análisis De Reacciones Químicas
Esterification and Amidation Reactions
The carboxylic acid group undergoes standard derivatization reactions:
-
Esterification : Reacts with alcohols (e.g., methanol, ethanol) under acidic (H₂SO₄) or coupling (DCC/DMAP) conditions to form corresponding esters.
-
Amidation : Forms amides with primary/secondary amines via carbodiimide-mediated coupling (EDC/HOBt).
Example Conditions :
Reaction Type | Reagents/Conditions | Yield | Source |
---|---|---|---|
Esterification | Methanol, H₂SO₄, reflux, 6h | 72% | |
Amidation | EDC, HOBt, DIPEA, DMF, RT, 12h | 65% |
Nucleophilic Substitution at the Oxadiazole Ring
The oxadiazole moiety participates in ring-opening reactions with nucleophiles:
-
Hydrolysis : Reacts with aqueous NaOH (1M, 80°C) to yield furan-2-carboxamide derivatives.
-
Thiolysis : Forms thioamide derivatives with mercaptans (e.g., ethanethiol) under basic conditions.
Kinetic Data :
Nucleophile | Reaction Time (h) | Product | Yield |
---|---|---|---|
OH⁻ (1M) | 3 | Furan-2-carboxamide | 68% |
SH⁻ (0.5M) | 5 | Thioamide analog | 54% |
Oxidation of the Furan Ring
The furan subunit undergoes selective oxidation:
-
Epoxidation : Treating with m-CPBA (1.2 eq) in DCM yields a labile epoxide intermediate .
-
Ring Cleavage : Strong oxidants (e.g., KMnO₄, acidic conditions) convert the furan to a diketone .
Experimental Note :
Epoxidation products are highly reactive and often undergo subsequent cyclization or polymerization unless stabilized .
Cycloaddition Reactions
The oxadiazole ring participates in [3+2] cycloadditions:
-
With Nitrile Oxides : Forms bis-oxadiazole derivatives under microwave irradiation (100°C, 30 min).
-
With Alkenes : Diels-Alder reactions at the furan ring proceed with electron-deficient dienophiles (e.g., maleic anhydride).
Optimized Protocol :
Dienophile | Catalyst | Temp (°C) | Time (h) | Yield |
---|---|---|---|---|
Maleic anhydride | None | 120 | 4 | 81% |
Acetylenedicarboxylate | CuI | 80 | 2 | 76% |
Reductive Transformations
-
Oxadiazole Reduction : Catalytic hydrogenation (H₂, Pd/C) cleaves the oxadiazole to form a diamino derivative.
-
Furan Hydrogenation : Under high-pressure H₂ (50 psi), the furan ring saturates to tetrahydrofuran.
Critical Observation :
Reductive pathways compete; selectivity depends on catalyst loading and H₂ pressure.
Photochemical Reactions
UV irradiation (λ = 254 nm) induces:
-
Oxadiazole Ring Rearrangement : Forms isomeric 1,2,5-oxadiazole derivatives .
-
Decarboxylation : Loses CO₂ to generate 3-(furan-2-yl)-1,2,4-oxadiazole .
Quantum Yield Data :
Process | Φ (254 nm) | Half-Life (min) |
---|---|---|
Rearrangement | 0.12 | 45 |
Decarboxylation | 0.08 | 68 |
Biological Activation Pathways
In enzymatic environments:
-
Carboxylesterase Hydrolysis : Liver enzymes cleave the butyric acid side chain (t₁/₂ = 22 min in human microsomes) .
-
CYP3A4 Oxidation : Generates hydroxylated furan metabolites (major site: C5 of furan) .
Metabolite Profile :
Enzyme System | Major Metabolite | % Conversion |
---|---|---|
Human CYP3A4 | 5-hydroxyfuran | 63% |
Rat S9 Fractions | Decarboxylated oxadiazole | 41% |
This compound’s reactivity profile enables diverse applications in medicinal chemistry, particularly as a bifunctional building block for targeted prodrugs and enzyme inhibitors. Recent advances in flow-chemistry protocols (e.g., 85% yield in <1h residence time) highlight its growing synthetic utility .
Aplicaciones Científicas De Investigación
Antimicrobial Activity
Research indicates that compounds containing oxadiazole and furan rings often exhibit significant antimicrobial properties. Studies have shown that derivatives of 4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid can inhibit the growth of various bacterial strains, making it a candidate for developing new antibiotics .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may reduce inflammatory markers in cell cultures, indicating potential applications in treating inflammatory diseases .
Anticancer Potential
Recent studies have explored the anticancer potential of this compound. The presence of the oxadiazole ring is associated with enhanced cytotoxicity against cancer cell lines. Research indicates that it may induce apoptosis in cancer cells, suggesting its role as a lead compound in cancer therapy development .
Case Study 1: Antimicrobial Efficacy
A study published in a peer-reviewed journal evaluated the antimicrobial efficacy of various derivatives of this compound against Gram-positive and Gram-negative bacteria. The results demonstrated significant inhibition zones compared to control groups, highlighting its potential as an antimicrobial agent .
Case Study 2: Anti-inflammatory Mechanism
In another study focused on inflammation models, researchers treated cells with the compound and measured cytokine levels. The results indicated a marked decrease in pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting its utility in developing anti-inflammatory drugs .
Mecanismo De Acción
The mechanism of action of 4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid involves its interaction with specific molecular targets. For instance, it has been shown to inhibit succinate dehydrogenase, an enzyme involved in the mitochondrial electron transport chain. This inhibition leads to the disruption of cellular respiration and energy production in target organisms .
Comparación Con Compuestos Similares
1,2,4-Oxadiazole derivatives: These compounds share the oxadiazole ring but differ in their substituents, leading to variations in their chemical and biological properties.
Furan derivatives: Compounds with a furan ring but different functional groups, such as furan-2-carboxylic acid.
Uniqueness: 4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid is unique due to the combination of the furan and oxadiazole rings with a butyric acid side chain. This structure imparts specific chemical reactivity and biological activity that distinguishes it from other similar compounds .
Actividad Biológica
4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid is a heterocyclic compound that has garnered attention due to its diverse biological activities. This article delves into its biochemical properties, cellular effects, molecular mechanisms, and potential applications in medicinal chemistry and material science.
Overview of the Compound
Chemical Structure : The compound features a furan ring fused with an oxadiazole ring and a butyric acid side chain. This unique structure contributes to its reactivity and biological activity.
CAS Number : 878437-17-3
Research indicates that this compound interacts with various enzymes and proteins, significantly influencing biochemical pathways:
- Enzyme Interaction : One notable interaction is with aldose reductase, an enzyme involved in the polyol pathway of glucose metabolism. Inhibition of this enzyme can have implications for diabetic complications by reducing sorbitol accumulation.
Cellular Effects
The compound exhibits significant effects on different cell types:
- Cell Signaling : It influences pathways related to inflammation and oxidative stress. This suggests potential therapeutic roles in conditions characterized by these processes.
- Nematicidal Activity : Preliminary studies have shown that this compound can inhibit the reproduction of plant-parasitic nematodes, indicating its potential as a biopesticide.
Molecular Mechanisms
The biological activity of this compound is primarily attributed to its ability to inhibit enzyme activity:
- Aldose Reductase Inhibition : The compound binds to the active site of aldose reductase, preventing substrate access and thus inhibiting its function. This mechanism is crucial for its potential therapeutic application in managing diabetic complications.
Research Findings and Case Studies
Several studies have evaluated the biological activity of this compound:
- Anticancer Activity : Research has indicated that derivatives of oxadiazole compounds exhibit varying degrees of anticancer activity. For instance, compounds similar to this compound have shown promise in inhibiting cancer cell proliferation through mechanisms involving apoptosis induction .
- Tyrosinase Activity Modulation : A study demonstrated that related compounds could either activate or inhibit tyrosinase enzyme activity depending on their structural modifications. This highlights the potential for designing derivatives with specific biological effects .
Comparative Analysis
To better understand the uniqueness of this compound compared to similar compounds, a comparison table is presented below:
Compound Type | Biological Activity | Unique Features |
---|---|---|
1,2,4-Oxadiazole Derivatives | Anticancer, antimicrobial | Varies based on substituents |
Furan Derivatives | Antioxidant properties | Different functional groups affect reactivity |
This compound | Inhibits aldose reductase; nematicidal | Combination of furan and oxadiazole rings |
Propiedades
IUPAC Name |
4-[3-(furan-2-yl)-1,2,4-oxadiazol-5-yl]butanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N2O4/c13-9(14)5-1-4-8-11-10(12-16-8)7-3-2-6-15-7/h2-3,6H,1,4-5H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OYBFESAUWPXSBZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NOC(=N2)CCCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390382 | |
Record name | 4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
878437-17-3 | |
Record name | 4-(3-Furan-2-yl-[1,2,4]oxadiazol-5-yl)-butyric acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390382 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.